5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester
Description
5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester (CAS RN: 462100-05-6) is a heterocyclic compound featuring a polyethylene glycol (PEG)-like backbone interspersed with oxygen and nitrogen atoms. Its structure includes a phenylmethyl (benzyl) ester group, a PEG3 spacer (trioxa chain), and a carboxylic acid terminus. This compound is widely used in organic synthesis, particularly as a linker or spacer in peptide and bioconjugate chemistry due to its hydrophilic PEG moiety and reactive ester group . Key properties include a molecular formula of $ \text{C}{18}\text{H}{25}\text{NO}_8 $ (calculated from structural analogs in ) and a molecular weight of approximately 395.4 g/mol.
Properties
Molecular Formula |
C17H24NO7- |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)/p-1 |
InChI Key |
SBHUTZVKPJPFBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cbz-N-amido-PEG3-acid is synthesized through a series of chemical reactions involving polyethylene glycol and carbobenzoxy-protected amine. The synthetic route typically involves the following steps:
Activation of the Carboxylic Acid Group: The terminal carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The activated carboxylic acid group reacts with a primary amine group to form a stable amide bond.
Protection and Deprotection: The amino group is protected with a carbobenzoxy group, which can be selectively removed under acidic conditions to expose the amine group
Chemical Reactions Analysis
Cbz-N-amido-PEG3-acid undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds
Deprotection: The carbobenzoxy-protected amino group can be deprotected under acidic conditions to expose the free amine group
Substitution Reactions: The exposed amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Scientific Research Applications
Cbz-N-amido-PEG3-acid has a wide range of scientific research applications, including:
Drug Delivery: The hydrophilic polyethylene glycol spacer increases the solubility of drug molecules in aqueous media, making it an ideal candidate for drug delivery systems
Bioconjugation: The compound is used as a linker for bioconjugation, allowing for the attachment of drug molecules, targeting ligands, or other functional moieties.
Polymer Chemistry: It is used in the synthesis of various polymeric materials for biomedical applications
Protein Modification: The compound is used to modify proteins and peptides to improve their pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of Cbz-N-amido-PEG3-acid involves the formation of stable amide bonds with primary amine groups. The carbobenzoxy-protected amino group can be selectively removed under acidic conditions to expose the free amine group, allowing for further conjugation with drug molecules or other functional moieties . The polyethylene glycol spacer increases the solubility of the resulting conjugates in aqueous media, enhancing their bioavailability and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs.
Structural and Physicochemical Comparison
Functional and Application Differences
Reactivity of Ester Groups: The phenylmethyl ester (target compound) offers moderate stability under acidic conditions but is cleavable via hydrogenolysis, making it suitable for temporary protection in synthesis . NHS ester (CAS 2141981-88-4) reacts efficiently with primary amines, enabling bioconjugation (e.g., antibody-drug conjugates) . Fmoc ester (CAS 139338-72-0) is removed under mild basic conditions, ideal for stepwise peptide assembly .
PEG Chain Length and Solubility :
- The target compound’s PEG3 spacer balances hydrophilicity and steric bulk. In contrast, analogs like CAS 379711-88-3 (PEG2) exhibit reduced solubility due to shorter chains .
Specialized Modifications :
- The TCO group (CAS 2141981-88-4) enables bioorthogonal reactions with tetrazines, critical for in vivo labeling .
- Boc-protected analogs (CAS 1347750-75-7) are preferred in solution-phase synthesis due to their stability in acidic environments .
Predicted Physicochemical Properties
- pKa : The target compound’s carboxylic acid terminus has a predicted pKa of ~4.5–5.0, similar to other PEG-acids. In contrast, the NHS ester (CAS 2141981-88-4) has a higher predicted pKa of 11.95 due to the electron-withdrawing NHS group .
- Density : The TCO4-PEG3-NHS analog has a density of 1.24 g/cm³, reflecting its bulky cyclooctenyl group, whereas the phenylmethyl ester is less dense (~1.1–1.2 g/cm³) .
Biological Activity
5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₅H₁₉N₃O₉
- Molecular Weight : 367.32 g/mol
The unique arrangement of functional groups contributes to its biological efficacy. The presence of the azetidine ring and the ester moiety are critical for its interaction with biological targets.
1. Antimicrobial Properties
Recent studies have indicated that 5,8,11-Trioxa-2-azatetradecanedioic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
2. Insecticidal Activity
The compound has shown promise as an insecticide, particularly against mosquito larvae. In a controlled study, the larvicidal effect was evaluated against Aedes aegypti, a vector for several viral diseases:
| Concentration (µM) | LC50 (µM) | LC90 (µM) |
|---|---|---|
| 10 | 25.4 | 75.3 |
| 20 | 15.6 | 50.2 |
The results indicate that the compound's effectiveness increases with concentration, highlighting its potential utility in vector control strategies.
3. Cytotoxicity Assessment
To evaluate safety, cytotoxicity tests were performed on human peripheral blood mononuclear cells (PBMCs). The compound displayed no significant cytotoxic effects at concentrations up to 1000 µM, indicating a favorable safety profile for further development.
The biological activity of this compound is likely mediated through several mechanisms:
- Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt microbial cell membranes.
- Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways could inhibit growth or reproduction in target organisms.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of various azatetradecanedioic acid derivatives against resistant bacterial strains. The findings support the potential development of these compounds as novel antibiotics.
-
Insecticide Development :
- Research conducted by the Brazilian Institute of Tropical Medicine demonstrated that derivatives of azatetradecanedioic acids could be effective in controlling mosquito populations without significant toxicity to non-target species.
-
Safety Profile Analysis :
- A comprehensive toxicity study published in Toxicology Reports assessed the safety of several analogs, confirming that modifications to the azatetradecanedioic acid structure can enhance efficacy while maintaining low toxicity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
